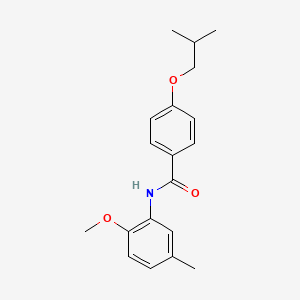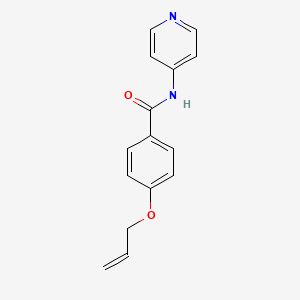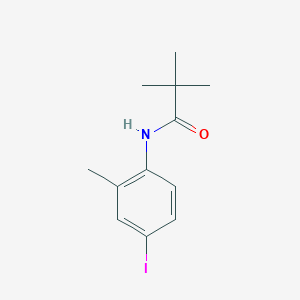![molecular formula C17H17N3O2 B4407351 4-[5-(4-isobutoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4407351.png)
4-[5-(4-isobutoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
Descripción general
Descripción
4-[5-(4-isobutoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as IBOP or Isobutylmethylxanthine, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of phosphodiesterase enzymes and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-[5-(4-isobutoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine involves the inhibition of phosphodiesterase enzymes, which are responsible for the degradation of cyclic nucleotides. By inhibiting these enzymes, this compound increases the levels of cyclic nucleotides, which can activate various signaling pathways and lead to various physiological effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of cyclic nucleotides in various cell types, including smooth muscle cells, platelets, and lymphocytes. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, this compound has been shown to have anti-inflammatory and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[5-(4-isobutoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its potency as a phosphodiesterase inhibitor. It can be used at low concentrations to achieve significant effects. However, one limitation is its solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the use of 4-[5-(4-isobutoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine in scientific research. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, inflammation, and immune disorders. Additionally, this compound could be used to study the role of cyclic nucleotides in various physiological processes, including cardiovascular function, neurotransmission, and metabolism. Finally, the development of new analogs of this compound with improved solubility and potency could lead to further advancements in the field.
Conclusion:
In conclusion, this compound is a potent inhibitor of phosphodiesterase enzymes that has been widely used in scientific research. Its mechanism of action involves the inhibition of cyclic nucleotide degradation, which can lead to various physiological effects. This compound has been shown to have anti-inflammatory, immunomodulatory, and anti-cancer effects. While it has some limitations in lab experiments, it has several potential future directions for therapeutic use and further research.
Aplicaciones Científicas De Investigación
4-[5-(4-isobutoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been widely used in scientific research as a tool to study the role of cyclic nucleotides in various biological processes. It is a potent inhibitor of phosphodiesterase enzymes, which are responsible for the degradation of cyclic nucleotides. By inhibiting these enzymes, this compound increases the levels of cyclic nucleotides, which can lead to various physiological effects.
Propiedades
IUPAC Name |
5-[4-(2-methylpropoxy)phenyl]-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-12(2)11-21-15-5-3-14(4-6-15)17-19-16(20-22-17)13-7-9-18-10-8-13/h3-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZRDIFQJWEYAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl {2-[(1-adamantylamino)carbonyl]phenyl}carbamate](/img/structure/B4407272.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4407274.png)


![N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}-2-furamide](/img/structure/B4407313.png)
![3-[2-(3-nitrophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4407321.png)
![N-[2-(difluoromethoxy)phenyl]-2-(2-naphthylthio)acetamide](/img/structure/B4407327.png)
![2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4407335.png)
![2-methoxy-N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-4-(methylthio)benzamide](/img/structure/B4407337.png)
![3-(methoxymethyl)-5-[(4-methoxy-3-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B4407343.png)
![2-methoxy-3-methyl-N-{2-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B4407346.png)
![3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B4407365.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]tetrahydro-2-furancarboxamide](/img/structure/B4407371.png)